ALDH3A1 Inhibitory Activity of 3-Benzyloxy-4-methoxybenzoic Acid Compared to a Potent Benzimidazole-Based Inhibitor
3-Benzyloxy-4-methoxybenzoic acid inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2.10 μM (2100 nM) [1]. In contrast, the optimized benzimidazole inhibitor CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) achieves an IC₅₀ of 0.2 μM against the same target [2]. This represents a 10.5-fold difference in potency, underscoring that while 3-Benzyloxy-4-methoxybenzoic acid exhibits measurable ALDH3A1 inhibition, it is not a high-potency probe for this target.
| Evidence Dimension | Inhibition of ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 2100 nM (2.10 μM) |
| Comparator Or Baseline | CB7: IC₅₀ = 200 nM (0.20 μM) |
| Quantified Difference | 10.5-fold lower potency |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; spectrophotometric analysis; preincubation 1 min |
Why This Matters
This quantitative benchmark defines the compound's activity range and prevents its misapplication as a potent ALDH3A1 probe.
- [1] BindingDB. BDBM50447072. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC₅₀: 2.10E+3 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] Parajuli, B. R.; Fishel, M. L.; Hurley, T. D. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. J. Med. Chem. 2014, 57 (2), 449–461. IC₅₀ of CB7 = 0.2 μM. View Source
